4-Fluoro-pyridine-3-sulfonyl chloride
Overview
Description
4-Fluoro-pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorine atom at the fourth position and a sulfonyl chloride group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-pyridine-3-sulfonyl chloride involves the reaction of 4-fluoro-pyridine with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of phosphorus pentachloride as a chlorinating agent in the presence of pyridine-3-sulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a microchannel reactor. This method involves the rapid diazotization of 3-aminopyridine followed by the reaction with thionyl chloride to form the desired sulfonyl chloride . This approach offers advantages such as higher reaction efficiency and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Fluoro-pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Chemical Biology: It serves as a reagent in the modification of biomolecules, enabling the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Fluoro-pyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the fluorine atom at the fourth position, resulting in different reactivity and properties.
4-Chloro-pyridine-3-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-pyridine-3-sulfonyl chloride imparts unique properties such as increased lipophilicity and altered electronic characteristics. These features make it a valuable compound in the design of pharmaceuticals and advanced materials .
Biological Activity
4-Fluoro-pyridine-3-sulfonyl chloride (CAS No. 1060809-59-7) is a sulfonyl chloride derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it serves as an important intermediate in the synthesis of various bioactive compounds.
- Molecular Formula : C5H4ClFNO2S
- Molecular Weight : 195.60 g/mol
- Appearance : Typically available as a colorless to pale yellow liquid or solid.
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. This property makes it valuable in the synthesis of sulfonamide drugs, which are known for their antibacterial and antifungal activities.
Biological Activity Overview
Research indicates that compounds derived from this compound exhibit a range of biological activities:
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Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.
- For instance, derivatives synthesized from this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
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Anticancer Potential :
- Some derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
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Inhibition of Enzymatic Activity :
- The compound has been found to inhibit certain enzymes, including those involved in inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study Example
A study published in Natural Products as Platforms To Overcome Antibiotic Resistance explored the synthesis of various sulfonamide derivatives from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a scaffold for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on sulfonamide derivatives indicate that modifications at the pyridine ring significantly influence biological activity. For example, the introduction of different substituents at various positions on the pyridine ring can enhance antibacterial potency or alter selectivity towards specific targets .
Properties
IUPAC Name |
4-fluoropyridine-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-8-2-1-4(5)7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHMHXAGYXCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289156 | |
Record name | 4-Fluoro-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-59-7 | |
Record name | 4-Fluoro-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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